
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone is a complex organic compound characterized by its unique structure and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by hydrogenation and cyclization steps. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or aromatic rings.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated hydrocarbons.
Applications De Recherche Scientifique
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6,7,8-Octahydronaphthalene: A simpler polycyclic aromatic hydrocarbon with fewer rings.
1,2,3,4,5,6,7,8,9,10-Decahydroanthracene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone is unique due to its specific ring structure and the presence of multiple functional groups
Propriétés
Numéro CAS |
93751-42-9 |
|---|---|
Formule moléculaire |
C38H18O12 |
Poids moléculaire |
666.5 g/mol |
Nom IUPAC |
nonacyclo[20.16.0.03,20.05,18.07,16.09,14.024,37.026,35.028,33]octatriaconta-1(22),2,5(18),7(16),9(14),20,24(37),26(35),28(33)-nonaene-4,6,8,15,17,19,23,25,27,34,36,38-dodecone |
InChI |
InChI=1S/C38H18O12/c39-27-11-5-1-2-6-12(11)28(40)20-19(27)35(47)23-24(36(20)48)32(44)16-10-18-17(9-15(16)31(23)43)33(45)25-26(34(18)46)38(50)22-21(37(25)49)29(41)13-7-3-4-8-14(13)30(22)42/h9-10H,1-8H2 |
Clé InChI |
MSCJRLWYJDPYPW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)C3=C(C2=O)C(=O)C4=C(C3=O)C(=O)C5=CC6=C(C=C5C4=O)C(=O)C7=C(C6=O)C(=O)C8=C(C7=O)C(=O)C9=C(C8=O)CCCC9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




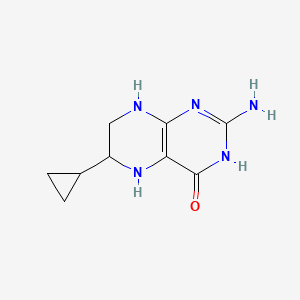
acetate](/img/structure/B14345564.png)
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
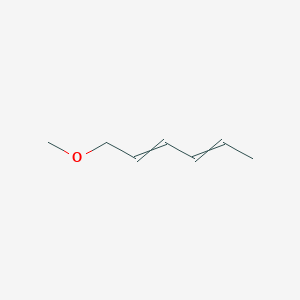
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
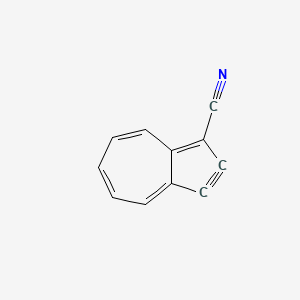

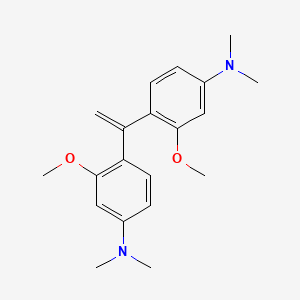
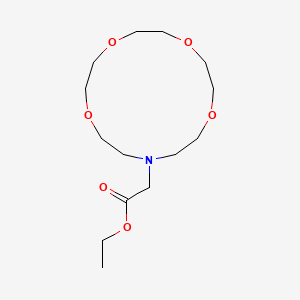
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)


